Methyl 2-acetyl-5-bromobenzoate
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Overview
Description
Methyl 2-acetyl-5-bromobenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and an acetyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetyl-5-bromobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-acetylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the acetyl group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidizing the acetyl group.
Major Products
Substitution: Products include methyl 2-acetyl-5-aminobenzoate or methyl 2-acetyl-5-thiolbenzoate.
Reduction: The major product is methyl 2-(1-hydroxyethyl)-5-bromobenzoate.
Oxidation: The major product is methyl 2-carboxy-5-bromobenzoate.
Scientific Research Applications
Methyl 2-acetyl-5-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drugs targeting specific biological pathways.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is employed in studies involving enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-bromobenzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and acetyl group can interact with the active sites of enzymes, blocking their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: This compound has an amino group instead of an acetyl group, making it more reactive in nucleophilic substitution reactions.
Methyl 2-bromobenzoate: Lacks the acetyl group, making it less versatile in certain synthetic applications.
Methyl 2-(bromomethyl)benzoate: Contains a bromomethyl group, which offers different reactivity compared to the acetyl group.
Uniqueness
Methyl 2-acetyl-5-bromobenzoate is unique due to the presence of both a bromine atom and an acetyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 2-acetyl-5-bromobenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
LDQUHAQECDPEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
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